
6-Bromo-3-chloro-2-fluorophenol
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Overview
Description
6-Bromo-3-chloro-2-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO and a molecular weight of 225.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring, making it a halogenated phenol derivative. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-fluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where phenol is treated with bromine and chlorine in the presence of a catalyst to introduce the bromine and chlorine atoms at specific positions on the aromatic ring . The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including halogenation and purification steps to ensure high purity and yield. The reaction conditions are optimized to achieve the desired substitution pattern on the phenol ring while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be replaced by other nucleophiles under appropriate reaction conditions.
Aromatic Nucleophilic Substitution: The electron-withdrawing nature of the halogens might activate the aromatic ring for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with sodium methoxide can yield methoxy-substituted phenols.
Scientific Research Applications
6-Bromo-3-chloro-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-fluorophenol in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution reactions. In biological systems, the compound’s mechanism of action may involve interactions with cellular targets, leading to antimicrobial or cytotoxic effects .
Comparison with Similar Compounds
3-Bromo-2-fluorophenol: Similar structure but lacks the chlorine atom.
3-Chloro-4-fluorophenol: Similar structure but lacks the bromine atom.
3-Bromo-6-chloro-2-fluorophenylmethanol: A derivative with a hydroxymethyl group instead of a hydroxyl group.
Uniqueness: 6-Bromo-3-chloro-2-fluorophenol is unique due to the presence of three different halogen atoms on the phenol ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activities compared to other halogenated phenols .
Biological Activity
6-Bromo-3-chloro-2-fluorophenol (C6H3BrClF) is a halogenated phenolic compound that has garnered interest in various scientific fields due to its unique structural characteristics. This compound features bromine, chlorine, and fluorine substituents on a phenolic ring, which significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and cytotoxic properties, mechanisms of action, and potential applications in medicinal chemistry.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C6H3BrClF |
Molecular Weight | 225.44 g/mol |
Structure | Structure |
Physical State | Solid at room temperature |
Cytotoxic Effects
In addition to antimicrobial properties, this compound has been investigated for cytotoxic effects against various cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The precise mechanisms remain under investigation, but the presence of halogen substituents is believed to play a crucial role in modulating these effects .
The mechanism of action for this compound is hypothesized to involve:
- Nucleophilic Substitution : The electron-withdrawing nature of the halogens enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack by biological nucleophiles.
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, suggesting that this compound may interact with specific enzymes involved in metabolic pathways.
- Membrane Disruption : The hydrophobic regions created by the halogen substituents may allow the compound to integrate into lipid membranes, leading to increased permeability and cell lysis.
Case Studies
While comprehensive case studies specifically focusing on this compound are scarce, related compounds have been documented extensively:
- Study on Halogenated Phenols : A study demonstrated that halogenated phenols exhibit significant antimicrobial activity against a range of bacterial strains. The study highlighted the role of halogenation in enhancing membrane permeability and disrupting cellular functions.
- Cytotoxicity Assessment : Research involving structurally similar compounds revealed that certain brominated phenols could induce apoptosis in cancer cells through oxidative stress pathways. This suggests a potential therapeutic application for this compound in oncology .
Future Directions
Further research is warranted to elucidate the specific biological mechanisms and therapeutic potential of this compound. Areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and biodistribution of the compound.
- Mechanistic Studies : Detailed investigations into its interaction with cellular targets and pathways.
- Formulation Development : Exploring its use as a precursor in pharmaceutical formulations targeting microbial infections or cancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Bromo-3-chloro-2-fluorophenol with high regioselectivity?
- Methodological Answer : Multi-step halogenation is typically employed. Fluorination is often performed first due to fluorine’s strong electron-withdrawing effects, which direct subsequent bromination/chlorination to specific positions. For example, boronic acid intermediates (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic Acid ) can facilitate Suzuki-Miyaura cross-coupling for further functionalization. Halogenation sequences should be optimized using directing groups (e.g., hydroxyl or nitro groups) to enhance regioselectivity. Reaction conditions (temperature, catalyst) must be tailored to minimize side reactions, as seen in analogous bromo-chloro-fluorophenol syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 19F and 1H NMR are critical for identifying substituent positions. Fluorine’s deshielding effects and coupling patterns (e.g., 3JH-F) help confirm regiochemistry.
- X-ray Crystallography : Tools like SHELXL and WinGX are essential for resolving structural ambiguities. For halogenated aromatics, heavy-atom effects improve diffraction quality.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., 79Br/81Br and 35Cl/37Cl).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar halogenated phenols .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic effects of substituents in this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP ) incorporating exact exchange terms improve accuracy for halogenated systems. Key steps:
Optimize geometry using a basis set (e.g., 6-311++G(d,p)).
Calculate electrostatic potentials (ESP) to map electron-withdrawing effects of Br, Cl, and F.
Compare HOMO/LUMO energies with experimental UV-Vis data to validate computational models.
- Note: Gradient corrections (e.g., Lee-Yang-Parr correlation ) are critical for correlation energy in aromatic systems.
Q. How can crystallographic software resolve structural contradictions in halogenated phenol derivatives?
- Methodological Answer :
- SHELX Suite : Use SHELXL for heavy-atom refinement. Anomalous scattering from Br/Cl enhances phase determination.
- WinGX : Employ Fourier mapping to detect disordered halogen positions. For example, fluorine’s small atomic radius may require higher-resolution data (<1.0 Å).
- Validation : Cross-check with DFT-calculated bond lengths/angles to resolve discrepancies between experimental and theoretical models.
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block the hydroxyl group (e.g., silylation) to prevent oxidation during coupling reactions.
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki couplings, as they tolerate bulky halogen substituents .
- Kinetic Control : Lower reaction temperatures (−20°C to 0°C) suppress undesired nucleophilic aromatic substitutions, as demonstrated in analogous fluorophenol syntheses .
Q. How do steric and electronic effects of Br, Cl, and F influence reaction kinetics in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bromine’s larger van der Waals radius (1.85 Å vs. Cl: 1.75 Å) slows transmetallation in Suzuki reactions. Use bulky ligands (e.g., SPhos) to enhance selectivity .
- Electronic Effects : Fluorine’s electronegativity deactivates the ring, requiring electron-deficient catalysts (e.g., Pd(OAc)2) for efficient coupling.
- Kinetic Studies : Monitor reaction progress via 19F NMR to quantify rate differences between halogen substituents .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational vibrational spectra?
- Methodological Answer :
Basis Set Limitations : Augment basis sets with polarization/diffusion functions (e.g., cc-pVTZ) for accurate F/Br/Cl vibrational modes.
Anharmonicity Corrections : Apply scaling factors (0.96–0.98) to DFT-calculated frequencies to match experimental IR peaks .
Solvent Effects : Include implicit solvent models (e.g., PCM) if spectra were acquired in solution.
Q. What experimental controls validate the purity of this compound in synthetic workflows?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (254 nm) to quantify impurities. Purity thresholds ≥95% are typical for research-grade compounds .
- Elemental Analysis : Compare measured C/H/N/Br/Cl/F percentages with theoretical values (deviation <0.3% acceptable).
- Melting Point Consistency : Sharp melting points (±2°C) indicate homogeneity, as seen in analogous halogenated phenols .
Q. Tables for Key Data
Properties
IUPAC Name |
6-bromo-3-chloro-2-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUJWVZWKHKUEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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